N-T-Butyl 2-bromobenzamide
Overview
Description
N-T-Butyl 2-bromobenzamide is a chemical compound with the molecular formula C₁₁H₁₄BrNO . It is a type of heterocyclic organic compound . It is also known by other names such as 2-bromo-N-tert-butylbenzamide .
Molecular Structure Analysis
The molecular structure of N-T-Butyl 2-bromobenzamide consists of 11 carbon atoms, 14 hydrogen atoms, 1 bromine atom, and 1 oxygen atom . The canonical SMILES representation is CC©©NC(=O)C1=CC=CC=C1Br .Physical And Chemical Properties Analysis
N-T-Butyl 2-bromobenzamide has a molecular weight of 256.1 . Other physical and chemical properties such as boiling point or density are not specified in the search results.Scientific Research Applications
Palladium-Catalysed Direct Arylations
N-T-Butyl 2-bromobenzamide has been employed in palladium-catalysed direct arylations of heteroarene C-H bonds. This process has been effective in producing C5-arylated heteroarenes in good yields using a low loading of Pd(OAc)2 catalyst. Such direct arylation methodologies open pathways for creating complex organic structures efficiently (Chen, Bruneau, Dixneuf, & Doucet, 2013).
Synthesis of Benzisothiazol-3(2H)-one Derivatives
N-T-Butyl 2-bromobenzamide has been used in a copper-catalyzed reaction with potassium thiocyanate (KSCN) in water, leading to a concise approach to synthesize various benzisothiazol-3(2H)-one derivatives. This process signifies a significant advancement in the synthesis of these compounds, showcasing the versatility of N-T-Butyl 2-bromobenzamide in organic synthesis (Wang, Chen, Deng, & Xi, 2012).
Synthesis of Quinazolinones
N-T-Butyl 2-bromobenzamide is also crucial in the synthesis of quinazolinones. A novel Cu(I)-catalyzed domino strategy has been developed for this synthesis, involving a one-pot protocol and employing 2-bromobenzamide with various substrates. This method demonstrates the compound's role in facilitating complex reactions and creating biologically relevant heterocycles (Upadhyaya, Thakur, Shukla, & Tripathi, 2016).
Crystal Structure Analysis
The crystal structure of various derivatives of N-T-Butyl 2-bromobenzamide, such as N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide, has been examined, showing distinct crystalline polymorphs. This analysis is critical in understanding the molecular configuration and interactions of these compounds, highlighting their potential in material science and pharmaceutical applications (Yasuoka, Kasai, & Kakudo, 1969).
Safety And Hazards
N-T-Butyl 2-bromobenzamide may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended .
properties
IUPAC Name |
2-bromo-N-tert-butylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-11(2,3)13-10(14)8-6-4-5-7-9(8)12/h4-7H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNDQPPEFATMSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352262 | |
Record name | N-T-BUTYL 2-BROMOBENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-T-Butyl 2-bromobenzamide | |
CAS RN |
168265-57-4 | |
Record name | N-T-BUTYL 2-BROMOBENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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